molecular formula C32H18S8 B039230 alpha-Octithiophene CAS No. 113728-71-5

alpha-Octithiophene

Cat. No. B039230
M. Wt: 659 g/mol
InChI Key: GCMCTPRNKVKGCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of alpha-Octithiophene and its derivatives often involves strategies to overcome solubility issues and to control the molecular structure for desired properties. For example, one approach to synthesizing alpha-Octithiophene sterically segregated by annelation with bicyclo[2.2.2]octene (BCO) units was developed to investigate the properties of longer oligothiophene dications, addressing solubility problems by introducing octyl groups (Nishinaga et al., 2010). Another synthesis method produced a cyclic alpha-Octithiophene containing β,β'-linkages, highlighting the influence of structural changes on fluorescence and oxidation potentials (Asai et al., 2015).

Molecular Structure Analysis

The molecular structure of alpha-Octithiophene is crucial for its electronic and optical properties. Studies have shown that modifications to the alpha-Octithiophene structure, such as annelation or substitution, can significantly alter its planarity, electronic states, and interaction with substrates, which are important for its application in electronic devices (Varene et al., 2011).

Chemical Reactions and Properties

Alpha-Octithiophene undergoes various chemical reactions that tailor its properties for specific applications. For instance, its dication form, obtained through chemical oxidation, exhibits a planar quinoid structure with a singlet ground state, indicative of its potential in electronic applications (Nishinaga et al., 2010).

Physical Properties Analysis

The physical properties of alpha-Octithiophene, such as its self-assembly behavior and interaction with surfaces, are pivotal for its functionality in devices. For example, its assembly and electronic structure on gold surfaces have been studied, revealing well-ordered molecular rows and specific electronic states essential for (opto)electronic device applications (Varene et al., 2011).

Scientific Research Applications

  • Organic Solar Cells

    • Alpha-Octithiophene is used as a donor material in the production of organic solar cells (OSCs). It’s considered one of the most promising materials due to its cost-effectiveness and potential for large-scale production .
    • The use of alpha-Octithiophene in OSCs has led to power conversion efficiencies (PCEs) of over 15% .
    • The development of oligothiophene-based photovoltaic materials and their applications in OSCs are chronologically presented .
  • Organic Field-Effect Transistors (OFETs)

    • Alpha-Octithiophene is used in the fabrication of OFETs .
    • OFETs have undergone great progress, especially in the last several years. Nowadays, the performance of OFETs is similar to that of amorphous silicon (a-Si: H) devices and they have become one of the most important components of organic electronics .
    • The use of alpha-Octithiophene in OFETs has led to improvements in device performance .
  • Raman Spectroscopy of Oligothiophenes

    • Alpha-Octithiophene is used in Raman spectroscopy studies of oligothiophenes .
    • The Raman spectra of some oligothiophenes (bithiophene, terthiophene, quarterthiophene, sexithiophene and octithiophene) and polythiophene with wavelengths from 325–1064 nm (3.815–1.165 eV) have been measured .
    • The spectra of the pristine (i.e., neutral) systems show a rapid convergence towards the spectrum of polythiophene, such that the spectra of sexithiophene and octithiophene are almost indistinguishable from that of polythiophene .
  • Organic Photovoltaic Materials

    • Alpha-Octithiophene derivatives are considered as one of the most promising donor materials in cost-effectiveness and large-scale production of organic solar cells (OSCs) .
    • Recent findings of over 15% power conversion efficiency for OSCs with oligothiophene-based materials have intensified research interest in these compounds .
    • To ensure that this cost-effective donor family qualifies for the real production of commercialized OSCs in the future, further enhancement of the performance of oligothiophene donors is necessary .
  • Organic Transistor Materials

    • Alpha-Octithiophene is used in the production of organic transistor materials .
    • These materials are important components of organic electronics .
    • The use of alpha-Octithiophene in organic transistors has led to improvements in device performance .
  • Chemical Structural Class

    • Alpha-Octithiophene is used in the study of chemical structural classes .
    • It is particularly useful in the study of 5-membered heterocyclic compounds .
    • The use of alpha-Octithiophene in these studies has led to advancements in the understanding of chemical structural classes .
  • Adsorption Studies

    • Alpha-Octithiophene is used in adsorption studies on the Au(111) surface .
    • The adsorption behavior of alpha-Octithiophene on the Au(111) surface as a function of coverage has been studied with low-temperature scanning tunneling microscopy, high resolution electron energy loss spectroscopy as well as with angle-resolved two-photon photoemission and ultraviolet photoemission spectroscopy .
    • In the sub-monolayer regime, alpha-Octithiophene adopts a flat-lying adsorption geometry. Upon reaching the monolayer coverage, the orientation of alpha-Octithiophene molecules changes towards a tilted configuration, with the long molecular axis parallel to the surface plane, facilitating attractive intermolecular π–π-interactions .
  • Organic Semiconductors

    • Alpha-Octithiophene is used in the production of organic semiconductors .
    • The mobility of alpha-Octithiophene has been improved from 10^−4 to 0.1 cm^2 V^−1 s^−1 within the past few decades, and that of octithiophene has reached up to 0.28 cm^2 V^−1 s^−1 .
    • Generally, extension of the conjugated system decreases the solubility of alpha-Octithiophene .

Safety And Hazards

While alpha-Octithiophene is generally considered safe for handling in a laboratory setting, precautions should be taken due to its potential toxicity. Always follow proper safety protocols, including the use of personal protective equipment (PPE) and proper ventilation .

Future Directions

Research on alpha-Octithiophene continues to explore its applications in organic electronics. Scientists aim to enhance its stability, improve charge transport properties, and develop novel synthetic routes. Additionally, investigations into its compatibility with other materials for efficient device fabrication are ongoing .

properties

IUPAC Name

2-thiophen-2-yl-5-[5-[5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H18S8/c1-3-19(33-17-1)21-5-7-23(35-21)25-9-11-27(37-25)29-13-15-31(39-29)32-16-14-30(40-32)28-12-10-26(38-28)24-8-6-22(36-24)20-4-2-18-34-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMCTPRNKVKGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C7=CC=C(S7)C8=CC=CS8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H18S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464271
Record name 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~:7~5~,8~2~-Octithiophene (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Octithiophene

CAS RN

113728-71-5
Record name 1~2~,2~2~:2~5~,3~2~:3~5~,4~2~:4~5~,5~2~:5~5~,6~2~:6~5~,7~2~:7~5~,8~2~-Octithiophene (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
D Fichou, V Dumarcher, S Delysse… - Polymer Photonic …, 1998 - spiedigitallibrary.org
We evidence optically pumped spectral narrowing in ultra thin (3.5 microns) single crystals of (alpha) -octithiophene ((alpha) -8T), the luminescent conjugated octamer of thiophene. …
Number of citations: 3 www.spiedigitallibrary.org
J Wang - 2000 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
G Ri, GLP Hadiiioannou, F Gamier, R Hajlaoui… - Adv Mater, 1997 - cyberleninka.org
Haberlen OD. Chung SC, Stener M, Rosch N: From dusters to bulk: A relettvistic density functionel investigation on. series of gold clusters Au-n. w6..-, 147. J Chem Phys 1997, 106: 5169…
Number of citations: 3 cyberleninka.org
S Stremlau - 2015 - refubium.fu-berlin.de
In this thesis, vibrational and electronic high resolution electron energy loss spectroscopy (HREELS) in addition with temperature programmed desorption spectroscopy (TPD) were …
Number of citations: 1 refubium.fu-berlin.de
JC Sumrak, AN Sokolov… - … : From Materials to …, 2011 - medien.umbreitkatalog.de
Organic semiconductors are of great interest owing to the promise of low-cost flexible electronics (eg, RFID tags, displays, e-paper)[1–3]. A variety of conjugated organic polymers and …
Number of citations: 6 medien.umbreitkatalog.de
FD Tsourtou, SD Peroukidis, LD Peristeras… - …, 2018 - ACS Publications
We introduce a powerful Monte Carlo (MC) algorithm for the atomistic simulation of bulk models of oligo- and polythiophenes by redesigning MC moves originally developed for …
Number of citations: 10 pubs.acs.org
L Silvestri, P Spearman - Citeseer
Modern technologies rely not only on traditional inorganic semiconductors, but also on organic materials. In particular, organic semiconductors based on conjugated oligomers and …
Number of citations: 2 citeseerx.ist.psu.edu
S Tavazzi, L Silvestri, P Spearman - Crystallization and Materials …, 2012 - books.google.com
Modern technologies rely not only on traditional inorganic semiconductors, but also on organic materials. In particular, organic semiconductors based on conjugated oligomers and …
Number of citations: 1 www.google.com
L Wang, N Solin - Journal of Materials Science, 2018 - Springer
Herein, we investigate the suitability of hen egg-white lysozyme (HEWL) as a protein matrix for dispersal of various hydrophobic dyes. Moreover, we investigate the use of a mixer mill …
Number of citations: 12 link.springer.com
Q Li - 2011 - books.google.com
This book focuses on the exciting topic on self-organized organic semiconductors–from materials to device applications. It offers up-to-date and accessible coverage of self-organized …
Number of citations: 91 www.google.com

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